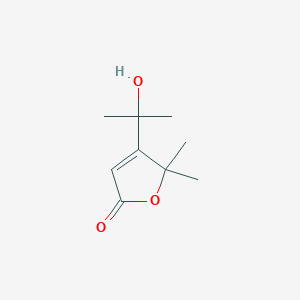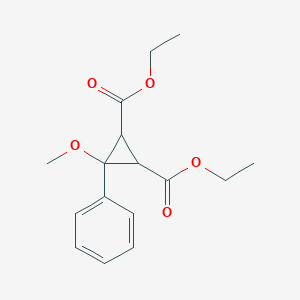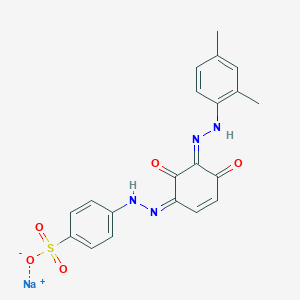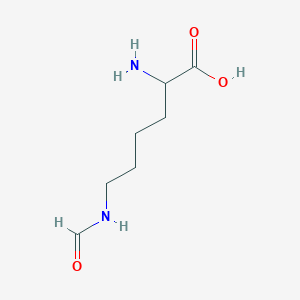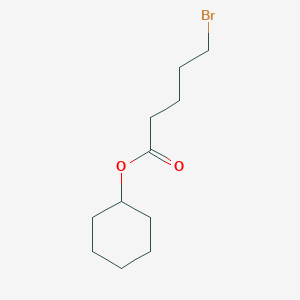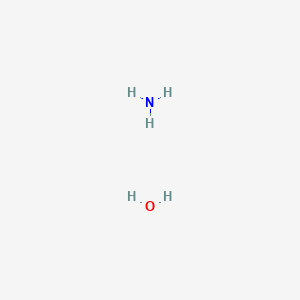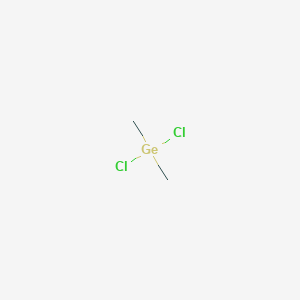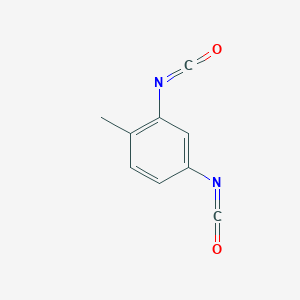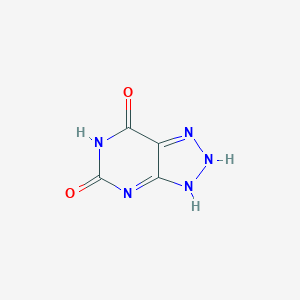
8-Azaxanthine
Overview
Description
8-Azaxanthine is a small molecule that belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring . The triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for 8-Azaxanthine were not found in the search results, it’s worth noting that chemical modification of natural nucleobases opens a new field in the search for effective antiviral and antitumor therapy . One of these chemical changes in the modification of the imidazole ring of purines leads to 8-azapurine .Molecular Structure Analysis
The molecular formula of 8-Azaxanthine is C4H3N5O2 . It has an average mass of 153.099 Da and a monoisotopic mass of 153.028671 Da . The structure of 8-Azaxanthine has been determined by X-ray diffraction .Scientific Research Applications
NMR Metabolic Profiling
- Application : NMR metabolic profiling of Aspergillus nidulans uses 8-azaxanthine to monitor the activity of enzymes like urate oxidase and orotidine-5'-phosphate decarboxylase, demonstrating its role in inhibiting A. nidulans growth by inactivating urate oxidase (Forgue et al., 2006).
Fluorescence Emission Properties
- Application : 8-Azaxanthine exhibits unique fluorescence emission properties useful for studying enzyme/ligand interactions. Its fluorescence assists in monitoring reactions with purine nucleoside phosphorylase II from E. coli (Wierzchowski et al., 2006).
- Application : The fluorescence properties of 8-azaxanthine and its derivatives are significant in enzymatic, receptor binding, and nucleic acid systems, providing an excellent fluorescent probe for purine nucleoside phosphorylases (Mędza et al., 2009).
Spectroscopic Investigations
- Application : The structure, spectral properties, and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline, and caffeine have been studied using quantum chemical methods, offering insights into their excited state geometries and absorption/emission spectra (Karthika et al., 2013).
Enzyme Inhibition Studies
- Application : Azide inhibition of urate oxidase (UOX) is studied through crystallography, comparing with cyanide inhibition. 8-Azaxanthine is used in this research to understand the selectivity of enzyme sites towards azide inhibition (Gabison et al., 2014).
Excited-State Proton Transfer
- Application : Kinetic analysis of 8-azaxanthine fluorescence is conducted using a super-continuum white laser, revealing insights into postulated excited-state proton transfer and phototautomerism in 8-azaxanthine and its derivatives (Wierzchowski & Smyk, 2020).
Cosmetic Applications
- Application : 2-Aza-8-oxohypoxanthine (AOH) is studied for its efficacy on human skin, showing its potential as a cosmetic agent with a skin barrier function against water loss (Aoshima et al., 2021).
High Hydrostatic Pressure Studies
- Application : The stability of urate oxidase in complex with 8-azaxanthine is studied under high hydrostatic pressure, revealing new insights into ligand saturation of protein-ligand complexes (Prangé et al., 2022).
Neutron/X-ray Crystal Structure Analysis
- Application : The neutron/X-ray crystallographic structure of urate oxidase in complex with 8-azaxanthine is analyzed to provide insights into the hydration step of catalysis (McGregor et al., 2021).
properties
IUPAC Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGVQTOQSNJTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862673 | |
| Record name | 8-Azaxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaxanthine | |
CAS RN |
1468-26-4 | |
| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-azaxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-AZAXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZAXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



